![molecular formula C16H15N3O2S B5611029 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5611029.png)

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

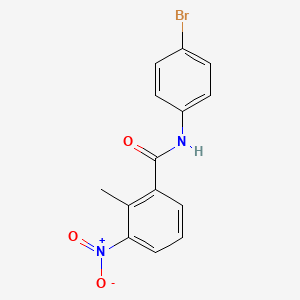

WAY-301527は、カゼインキナーゼ1デルタ阻害剤として知られる化学化合物です。分子式はC₁₆H₁₅N₃O₂S、分子量は313.37です。

作用機序

WAY-301527は、セリン/スレオニン特異的タンパク質キナーゼであるカゼインキナーゼ1デルタを阻害することでその効果を発揮します。この阻害は、概日リズム調節、細胞分裂、シグナル伝達など、さまざまな細胞プロセスに関与する標的タンパク質のリン酸化を阻害します。 この化合物はキナーゼの活性部位に結合し、基質との相互作用とその後のリン酸化イベントを防ぎます .

生化学分析

Biochemical Properties

The biochemical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine are largely determined by its interactions with enzymes such as cholinestrases and lipoxygenase . The compound’s inhibitory effects on these enzymes suggest that it may play a role in modulating the activity of these enzymes .

Cellular Effects

While specific cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine have not been extensively studied, its inhibitory effects on cholinestrases and lipoxygenase suggest that it may influence cell function by modulating the activity of these enzymes .

Molecular Mechanism

Its inhibitory effects on cholinestrases and lipoxygenase suggest that it may exert its effects at the molecular level by binding to these enzymes and inhibiting their activity .

準備方法

合成経路と反応条件

WAY-301527の合成は、通常、市販の出発物質から始まる複数のステップを伴います。このプロセスには、求核置換、環化、スルホン化などの反応による重要な中間体の形成が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されています。

工業生産方法

WAY-301527の工業生産には、実験室設定と同様の合成経路を使用した大規模合成が含まれる場合があります。このプロセスは、費用対効果、安全性、環境への影響を考慮してスケールアップされます。連続フロー化学や自動合成などの高度な技術を使用して、効率と再現性を向上させることができます。

化学反応の分析

反応の種類

WAY-301527は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応により、WAY-301527は、化学的性質が異なる還元形に変換されます。

置換: 求核置換と求電子置換反応により、この化合物の官能基が修飾される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン、ハロアルカン、求核剤などの試薬が制御された条件下で使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じることがありますが、還元はアミンまたはアルコールを生じることがあります。

科学研究への応用

WAY-301527は、科学研究において幅広い応用範囲を持っています。

化学: カゼインキナーゼ1デルタの阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。

生物学: 概日リズムと細胞プロセスを調節する役割について調査されています。

医学: がん、神経変性疾患、炎症性疾患などの病気の治療における潜在的な治療用途について検討されています。

科学的研究の応用

WAY-301527 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of casein kinase 1 delta and its effects on various biochemical pathways.

Biology: Investigated for its role in regulating circadian rhythms and cellular processes.

Medicine: Explored for potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

類似化合物との比較

類似化合物

- WAY-204688

- WAY-100135

- WAY-123398

- WAY-101405

独自性

WAY-301527は、カゼインキナーゼ1デルタ阻害剤として高い特異性と効力を有するため、独特です。 類似化合物と比較して、独特の薬物動態特性と良好な安全性プロファイルを示し、科学研究や潜在的な治療用途において貴重なツールとなっています .

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(17-8-18-16)19-11-3-4-12-13(7-11)21-6-5-20-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKZPPVOPZQUOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzyloxy)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5610949.png)

![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5610950.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5610961.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5610966.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610977.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5610985.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5610995.png)

![2-methyl-9-(4-morpholinylacetyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5611011.png)

![7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611026.png)

![1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5611036.png)

![1-methyl-8-[(5-methyl-2-thienyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611047.png)